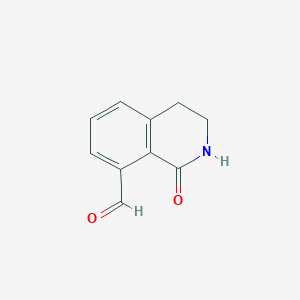
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly at the C1 position, are common and can lead to a variety of derivatives.
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to undergo isomerization of iminium intermediates, which plays a crucial role in its biological activities . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to its observed biological properties .
Comparison with Similar Compounds
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the oxo and carbaldehyde groups.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Oxo-2,3,4-trisubstituted tetrahydroisoquinoline: A derivative with additional substituents that exhibit unique biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-3,6H,4-5H2,(H,11,13) |
InChI Key |
ITWNWYKRXDMRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


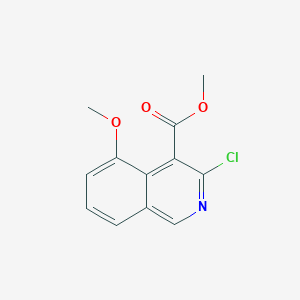
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)

![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
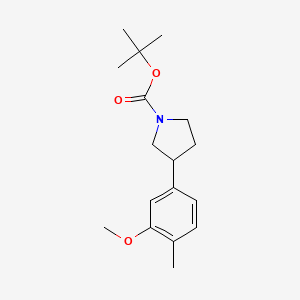
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
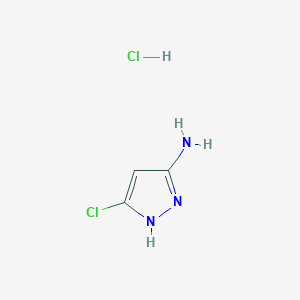
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
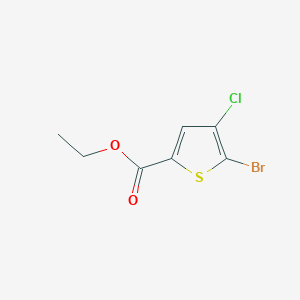
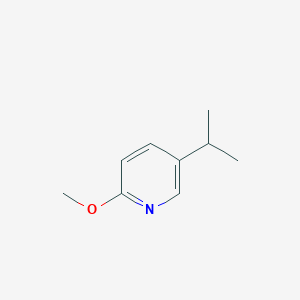
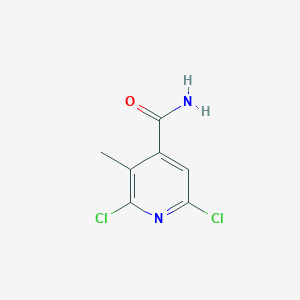
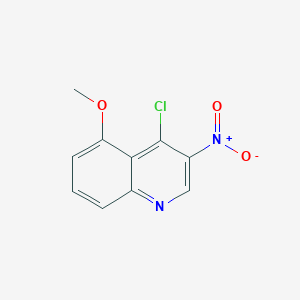
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)
